(4E,6S,8E,10E,12E,14E,16E,18E,20R,21R)-6,20-dihydroxy-4,18-dimethyl-21-[(2S,4R,8S,10Z,12E,15S,16R,17S,18S,19R,20R)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxooxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid
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Overview
Description
Etnangien is a macrolide antibiotic isolated from the culture broth of the myxobacterium Sorangium cellulosum and has been found to be active against Gram-positive bacteria. It has a role as a metabolite and an antibacterial agent. It is a hydroxy monocarboxylic acid and a macrolide antibiotic.
Scientific Research Applications
Stereoselective Synthesis and Biological Activities
Stereoselective Synthesis of Maresin-Like Lipid Mediators The synthesis of maresin-like lipid mediators, including 14S,22-Dihydroxy-docosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid, is accomplished through highly stereoselective chemical processes. This involves kinetic resolution, asymmetric epoxidation, and the Wittig reaction, revealing insights into the precise synthesis of complex lipid structures (Hong et al., 2019).
Total Synthesis of Stereoisomers and Their Anti-inflammatory Activities The synthesis of various stereoisomers of dihydroxydocosahexaenoic acids demonstrates their similarity in anti-inflammatory activities. The convergent synthetic approach and biological testing highlight the potential of these compounds in anti-inflammatory applications (Goto et al., 2015).
Macrophage-Mediated Anti-inflammatory and Proresolving Actions
Maresins Novel Macrophage Mediators
Macrophages produce maresins from docosahexaenoic acid (DHA), which exhibit significant anti-inflammatory and proresolving activities. These mediators are involved in the regulation of inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Wound Healing and Vascularization Enhancement
Novel Dihydroxy-Docosahexaenoic Acids in Wound Healing Research has found that novel dihydroxy-docosahexaenoic acids, such as 14S,21-diHDHA, play a critical role in enhancing wound closure, reepithelialization, granulation tissue growth, and capillary vasculature formation, indicating their significant role in wound healing processes (Lu et al., 2010).
Properties
Molecular Formula |
C49H76O11 |
---|---|
Molecular Weight |
841.1 g/mol |
IUPAC Name |
(4E,6S,8E,10E,12E,14E,16E,18E,20R,21R)-6,20-dihydroxy-4,18-dimethyl-21-[(2S,4R,8S,10Z,12E,15S,16R,17S,18S,19R,20R)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid |
InChI |
InChI=1S/C49H76O11/c1-34(22-17-13-11-9-8-10-12-14-19-24-40(50)30-35(2)28-29-46(54)55)31-43(52)37(4)45-32-41(51)25-21-27-42(59-7)26-20-16-15-18-23-36(3)48(57)39(6)49(58)38(5)44(53)33-47(56)60-45/h8-20,22,30-31,36-45,48-53,57-58H,21,23-29,32-33H2,1-7H3,(H,54,55)/b9-8+,12-10+,13-11+,18-15+,19-14+,20-16-,22-17+,34-31+,35-30+/t36-,37+,38+,39-,40-,41+,42+,43+,44+,45-,48+,49-/m0/s1 |
InChI Key |
VHPBIOVAVQXSJO-DLGDGFEOSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/C=C\C[C@H](CCC[C@H](C[C@H](OC(=O)C[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)C)O)C)O)[C@H](C)[C@@H](/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C[C@@H](/C=C(\C)/CCC(=O)O)O)O)O)OC |
Canonical SMILES |
CC1CC=CC=CCC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(C=C(C)C=CC=CC=CC=CC=CCC(C=C(C)CCC(=O)O)O)O)O)OC |
Synonyms |
etnangien etnangien methyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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